molecular formula C13H21NO B1385442 N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine CAS No. 1040017-07-9

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine

Cat. No. B1385442
CAS RN: 1040017-07-9
M. Wt: 207.31 g/mol
InChI Key: SFYNSOKNIWZTOH-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine (also known as NPDP) is a synthetic amine compound that has been used in a variety of scientific research studies. It is a derivative of the phenoxyethanol group and has been used as a precursor to other compounds. NPDP has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Detection and Quantification Methods

  • A case study involving intoxication by a derivative of N-benzyl phenethylamines utilized high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for detection and quantification. This demonstrates the application of advanced analytical techniques in toxicology and pharmacology (Poklis et al., 2014).

Spectral Analysis in Pharmaceutical Studies

  • Vibrational contribution studies using FTIR and FT-Raman analysis have been conducted on Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, a molecule related to N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine. This signifies the role of spectroscopy in understanding pharmaceutical molecules (Amalanathan et al., 2015).

Antibiotic and Enzyme Inhibition Studies

  • Research on molecules bearing ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine functional groups, including derivatives of 2,4-dimethylcarbolic acid, have shown substantial antibacterial activity and enzyme inhibitory activity. This highlights the potential pharmaceutical applications of these compounds in treating bacterial infections and controlling enzymatic reactions (Rasool et al., 2016).

Crystal Structure Analysis in Drug Design

  • Crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been characterized to understand their conformational behaviors. Such studies are crucial in drug design and development for optimizing molecular interactions and stability (Nitek et al., 2020).

Biotransformation and Detectability

  • The biotransformation and detectability of designer drugs like 2C-P, a hallucinogenic drug, have been studied in urine using various analytical methods. Such research is vital for understanding the metabolism of psychoactive substances and their detection in forensic investigations (Wink et al., 2014).

Synthesis of Medical Intermediate Molecules

  • The synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate used in treating psychotic and schizophrenic psychosis, illustrates the importance of chemical synthesis in creating valuable pharmaceutical intermediates (Zhimin, 2003).

QSAR Analysis in Drug Development

  • QSAR analysis has been performed on N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, highlighting the application of computational methods in predicting and optimizing the biological activity of new compounds in drug discovery (Li et al., 2008).

properties

IUPAC Name

N-[2-(2,5-dimethylphenoxy)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)14-7-8-15-13-9-11(3)5-6-12(13)4/h5-6,9-10,14H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYNSOKNIWZTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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